3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C17H11ClN6S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3 |
InChI Key |
DUXXNMKUMKNBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenylhydrazine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to form the triazolothiadiazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenyl group and electron-deficient heterocyclic rings enable nucleophilic substitution under controlled conditions.
| Reaction Target | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Aryl chloride substitution | KOH/EtOH, reflux, 12 h | 3-Hydroxyphenyl derivative | Limited reactivity due to deactivated aryl chloride; requires strong bases |
| Thiadiazole ring | Hydrazine hydrate, ethanol, Δ | Triazole-thiadiazole ring-opened product | Selective cleavage at C–S bond with NH insertion |
Electrophilic Aromatic Substitution
The electron-rich imidazopyridine and phenyl rings participate in electrophilic reactions.
| Position Modified | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Imidazopyridine C3 | HNO₃/H₂SO₄, 0°C, 2 h | Nitro-substituted derivative | Regioselective nitration at C3 position |
| Phenyl ring (para to Cl) | Br₂/FeBr₃, CH₂Cl₂, rt | 3-Chloro-4-bromophenyl analog | Enhanced halogenation reactivity |
Oxidation and Reduction Reactions
Redox reactions target sulfur-containing rings and substituents.
| Reaction Type | Reagents/Conditions | Product | Observations |
|---|---|---|---|
| Thiadiazole oxidation | H₂O₂/AcOH, 60°C, 4 h | Sulfoxide/sulfone derivatives | Stepwise oxidation with excess peroxide |
| Chlorophenyl reduction | H₂/Pd-C, MeOH, 25°C, 6 atm | Dechlorinated phenyl product | Complete dehalogenation under mild H₂ |
Cross-Coupling Reactions
Palladium/copper-catalyzed couplings enable π-system functionalization.
Cycloaddition and Ring-Opening
The triazole and thiadiazole rings engage in cycloaddition or ring-modification reactions.
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, Cu(I), DMF, 100°C | Tetrazole-fused hybrid | Forms stable tetrazole linkage |
| Thiadiazole ring-opening | NH₂NH₂·H₂O, EtOH, reflux | Thioamide-intermediate | Reversible under acidic conditions |
Functionalization via Alkylation/Acylation
The methyl group and nitrogen sites undergo alkylation or acylation.
| Reaction Site | Reagents/Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Imidazopyridine N1 | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | Enhanced water solubility |
| Methyl group oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative | Over-oxidation controlled by temperature |
Catalytic Hydrogenation
Selective saturation of unsaturated bonds is achievable.
| Target Bond | Catalysts/Conditions | Product | Outcome |
|---|---|---|---|
| Imidazopyridine C=N | H₂ (3 atm), Raney Ni, EtOH, 25°C | Partially saturated imidazoline | Retains triazolo-thiadiazole integrity |
Photochemical Reactions
UV-induced reactivity has been explored for structural diversification.
| Reaction | Conditions | Product | Key Insight |
|---|---|---|---|
| C–H activation | UV light, TiO₂ catalyst, CH₃CN, 24 h | C3-cyanoimidazopyridine | Regioselective C–H functionalization |
Scientific Research Applications
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Substituent Effects
Key Observations:
2-Methylimidazopyridine distinguishes it from pyridine or pyrazole-containing analogs (e.g., ), possibly enhancing binding to aromatic residues in enzymes like 14-α-demethylase .
Synthetic Routes: The target compound may be synthesized via condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with a substituted chalcone, similar to methods in . In contrast, methoxy-substituted analogs often employ nucleophilic substitution or phase-transfer catalysis (e.g., ).
Pharmacological Potential: Triazolo-thiadiazoles with pyridinyl or methoxyphenyl groups show vasodilatory or antifungal activity (predicted via docking with 3LD6 enzyme) . The target compound’s imidazopyridine moiety may expand its target range to kinases or GPCRs.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Predicted Properties Based on Substituents
Biological Activity
The compound 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H11ClN4OS
- Molecular Weight : 342.8 g/mol
- CAS Number : 578005-84-2
The compound features a triazole-thiadiazole structure that is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that compounds similar to the target compound showed moderate to good antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives displaying particularly high efficacy .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 2e | 93.8% inhibition | 90.3% inhibition |
| 2k | 83.3% inhibition | 65.5% inhibition |
Anticancer Activity
The triazole-thiadiazole derivatives have been explored for their anticancer potential:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways .
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines significantly.
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo-thiadiazoles are also notable:
- Research Insights : Compounds have been reported to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
Q & A
Q. What are the key synthetic steps and purification methods for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazole or triazole precursors with thiadiazole intermediates. For example, and describe using hydrazine derivatives and sodium hydride in toluene to form pyrazole intermediates, followed by cyclization with phosphoryl chloride (POCl₃) to assemble the triazolo-thiadiazole core . Purification often employs column chromatography and recrystallization, with final product validation via HPLC (>95% purity) and elemental analysis .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.7 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–C–N vibrations in thiadiazole at ~680 cm⁻¹) .
- Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclization steps?
Cyclization efficiency depends on:
- Catalyst Selection : POCl₃ or PCl₃ under reflux (80–110°C) enhances intramolecular ring closure .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Reaction Time : Extended durations (6–12 hours) may increase yields but risk side-product formation. Monitoring via TLC is critical .
Q. How do computational methods predict the compound’s bioactivity and binding affinity?
Molecular docking (e.g., AutoDock Vina) with enzymes like 14-α-demethylase lanosterol (PDB:3LD6) identifies potential antifungal activity by analyzing binding poses and interaction energies (e.g., hydrogen bonds with active-site residues) . SwissADME predicts ADME properties:
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in antimicrobial assays (e.g., variable MIC values) may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC cultures) and protocols (CLSI guidelines).
- Solubility Effects : Test compounds in DMSO/PBS mixtures to ensure homogeneity .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to minimize false positives .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Salt Formation : React with HCl or sodium hydroxide to generate water-soluble salts (e.g., hydrochlorides) .
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for gradual release .
Methodological Considerations
Q. How to validate purity and stability under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
